molecular formula C26H32N2O2 B486101 1-(4-Mesityl-1-piperazinyl)-3-(2-naphthyloxy)-2-propanol CAS No. 825607-14-5

1-(4-Mesityl-1-piperazinyl)-3-(2-naphthyloxy)-2-propanol

Cat. No.: B486101
CAS No.: 825607-14-5
M. Wt: 404.5g/mol
InChI Key: YMFFTWYIYYNZQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Mesityl-1-piperazinyl)-3-(2-naphthyloxy)-2-propanol is a useful research compound. Its molecular formula is C26H32N2O2 and its molecular weight is 404.5g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

1-(4-Mesityl-1-piperazinyl)-3-(2-naphthyloxy)-2-propanol is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, synthesizing findings from diverse sources.

Chemical Structure and Properties

  • Chemical Formula : C₁₆H₂₁N₁O₂
  • Molecular Weight : 259.34 g/mol
  • CAS Registry Number : 4199-09-1

The compound features a piperazine ring and a naphthyloxy group, which are crucial for its biological activity. The mesityl substitution enhances lipophilicity, potentially affecting its interaction with biological membranes.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing primarily on its antimicrobial, anti-inflammatory, and neuropharmacological effects.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of piperazine have been shown to inhibit bacterial growth effectively. A study demonstrated that related piperazine compounds exhibited minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Escherichia coli, suggesting potential efficacy for the target compound in combating infections .

CompoundMIC against S. aureus (µg/mL)MIC against E. coli (µg/mL)
PNT2.56.7
TBA40Not tested

Anti-inflammatory Effects

The compound's anti-inflammatory properties have been inferred from studies on related piperazine derivatives that inhibit pro-inflammatory cytokines. This suggests that this compound may modulate inflammatory pathways, although direct evidence is limited.

The mechanisms by which this compound exerts its biological effects are not fully elucidated but may involve:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes like DNA gyrase, leading to bacterial cell death.
  • Modulation of Neurotransmitter Systems : The piperazine moiety is known for its interaction with serotonin and dopamine receptors, which may contribute to neuropharmacological effects.

Case Studies

Several studies have explored the biological activity of structurally related compounds:

  • Antimicrobial Efficacy : A study on piperazine derivatives highlighted their effectiveness against various bacterial strains, showcasing the potential for developing new antibiotics .
  • Cardiovascular Effects : Research involving piperazine derivatives indicated positive inotropic effects in heart tissues, suggesting that similar compounds could influence cardiac function .
  • Neuropharmacological Research : Compounds with similar structures have been evaluated for their effects on mood disorders, indicating a possible role in treating anxiety or depression through modulation of neurotransmitter systems.

Properties

IUPAC Name

1-naphthalen-2-yloxy-3-[4-(2,4,6-trimethylphenyl)piperazin-1-yl]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32N2O2/c1-19-14-20(2)26(21(3)15-19)28-12-10-27(11-13-28)17-24(29)18-30-25-9-8-22-6-4-5-7-23(22)16-25/h4-9,14-16,24,29H,10-13,17-18H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMFFTWYIYYNZQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)N2CCN(CC2)CC(COC3=CC4=CC=CC=C4C=C3)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.